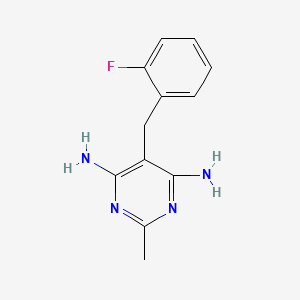

6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine (6A5F2M4P) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyrimidine and has been found to have a variety of biochemical and physiological effects. This compound has been used in a variety of lab experiments, and it has both advantages and limitations.

Scientific Research Applications

Herbicide Synthesis

A study explored the synthesis of 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates for pyrimidinyloxybenzylamine herbicides. These were synthesized using 2,6-difluorobenzaldehyde, leading to the creation of novel compounds whose structures were confirmed via 1H NMR and MS, indicating the potential application in herbicide development (Gong Qi-sun, 2005).

Fluorescent Sensors for Metal Ions

The design and characterization of compounds for selective recognition of aluminum ions were detailed, demonstrating an "OFF-ON type" mode in presence of Al3+ ion. This sensor's high sensitivity supports its use in detecting Al3+ with a good association constant, also applied for bacterial cell imaging and logic gate applications (N. Yadav & Ashutosh Kumar Singh, 2018).

Drug Development

Research into the stereochemistry of catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil provided insights into the anti addition of hydrogen to the pyrimidine at specific sites, aiding understanding of drug metabolism and development strategies (D. Gani, P. Hitchcock, D. W. Young, 1985).

Pharmacological Research

A study on the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), which is under development for Alzheimer's disease treatment, highlights the compound's ability to selectively inhibit PDE9 activity. This research provides a foundation for developing treatments targeting cognitive disorders (F. Wunder et al., 2005).

Larvicidal Activity

The synthesis and larvicidal activity of pyrimidine derivatives linked with morpholinophenyl were explored, showing significant activity against third instar larvae. This indicates potential applications in developing insecticidal agents (S. Gorle et al., 2016).

Antiviral Research

Exploring the role of chloro-fluoro substitution in pyrimidinones demonstrated significant inhibitory activity against HIV-1, indicating the structural influence on antiviral efficacy. This research could guide the design of new antiretroviral drugs (D. Rotili et al., 2014).

properties

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4/c1-7-16-11(14)9(12(15)17-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H4,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYYOMSMQREKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)CC2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)

![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)

![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)

![2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B2889067.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)